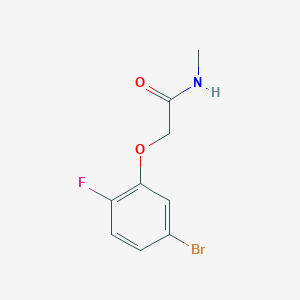

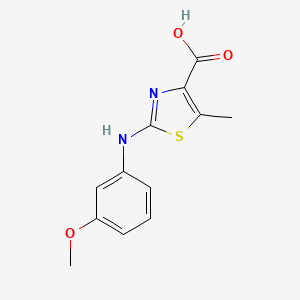

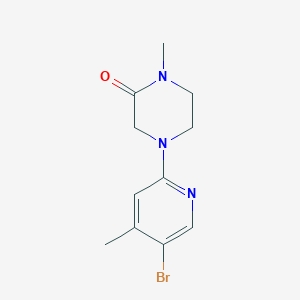

![molecular formula C15H15FN2 B1411986 Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine CAS No. 1707520-21-5](/img/structure/B1411986.png)

Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine

Overview

Description

“Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine” is a complex organic compound. It contains a cyclopropyl group, a fluorophenyl group, and a pyridinyl group, all connected by a methylamine linkage .

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the cyclopropyl, fluorophenyl, and pyridinyl groups. The exact structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility, melting point, and boiling point would be influenced by the types and arrangement of its functional groups .Scientific Research Applications

Anticancer Activity

Cyclopropyl derivatives, similar to Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine, have been explored for their potential in anticancer applications. For instance, novel amine derivatives of a related compound demonstrated significant cytotoxicity against various human cancer cell lines, including HepG2 and Caco-2, indicating their potential as anticancer agents (Vinayak et al., 2017).

Chemical Synthesis and Characterization

Research has been conducted on synthesizing and characterizing compounds structurally related to Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine. For example, studies on Pd-catalyzed amination of quinazolinones, a structurally similar compound, provided insights into optimizing reaction conditions for such transformations (Garlapati et al., 2012). Another study focused on palladium-catalyzed amination of thienopyridone, a related compound, further contributing to the knowledge of chemical synthesis techniques (Al-taweel et al., 2019).

Antibacterial Activity

Some derivatives of Cyclopropyl compounds have been synthesized and evaluated for their antibacterial properties. A study on the regioselective synthesis of fluorine-containing thiazole derivatives, including cyclopropyl analogs, revealed antimicrobial activities against various bacterial strains, highlighting their potential use in antibacterial treatments (Abbasi Shiran et al., 2015).

In Vitro Pharmacological Activities

Research has also been conducted on the pharmacological potential of cyclopropyl derivatives. A study on a selective corticotropin-releasing factor 1 receptor antagonist, structurally related to Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine, explored its effects on stress-induced defecation and visceral pain in rat models, indicating its potential therapeutic applications (Taguchi et al., 2017).

Platinum Complex Synthesis

Studies on platinum(II) complexes, involving ligands structurally related to Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine, have been carried out, contributing to the field of coordination chemistry and potentially impacting applications like catalysis and materials science (Dehghanpour et al., 2010).

Mechanism of Action

Mode of Action

Like many other compounds, it is likely to bind to its target(s) and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Given the structural similarity to indole derivatives, it might influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Depending on its targets and mode of action, it could potentially influence a variety of cellular processes .

Future Directions

properties

IUPAC Name |

N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2/c16-14-3-1-12(2-4-14)13-7-11(8-17-10-13)9-18-15-5-6-15/h1-4,7-8,10,15,18H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMBMYJFOWMFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CN=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,3-Dichlorophenoxy)methyl]azetidine](/img/structure/B1411904.png)

![4-(2,2-Difluorobenzo[1,3]dioxol-5-yl)-benzylamine](/img/structure/B1411905.png)

![4-({4-[4-Nitro-2-(trifluoromethyl)phenoxy]-phenyl}sulfonyl)morpholine](/img/structure/B1411908.png)

![N-[4-Phenoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1411911.png)

amine](/img/structure/B1411925.png)